Aspartame
Description
Aspartame (N-L-α-aspartyl-L-phenylalanine methyl ester) is a synthetic dipeptide sweetener composed of two amino acids—aspartic acid and phenylalanine—linked to a methyl ester group . It is approximately 200 times sweeter than sucrose and is widely used in low-calorie foods and beverages . This compound is metabolized into phenylalanine, aspartic acid, and methanol, necessitating caution for individuals with phenylketonuria (PKU), a genetic disorder that prevents phenylalanine metabolism .
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-21-14(20)11(7-9-5-3-2-4-6-9)16-13(19)10(15)8-12(17)18/h2-6,10-11H,7-8,15H2,1H3,(H,16,19)(H,17,18)/t10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOZJIPTCAWIRG-QWRGUYRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 | |
| Record name | ASPARTAME | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020107 | |
| Record name | Aspartame | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White, odourless, crystalline powder having a sweet taste. Approximately 200 times as sweet as sucrose, Colorless or white odorless solid; [HSDB] White powder; [Alfa Aesar MSDS], Solid | |
| Record name | ASPARTAME | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Aspartame | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20264 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Aspartame | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001894 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>44.1 [ug/mL] (The mean of the results at pH 7.4), The solubility of aspartame in water is dependent on pH and temperature, the maximum solubility is reached at pH 2.2 (20 mg/mL at 25 °C) and the minimum solubility at pH 5.2 (pHi) is 13.5 mg/mL at 25 °C., Slightly soluble in water and in ethanol, More soluble in acidic solutions and hot water; slightly soluble in alcohol; very slightly soluble in chloroform; practically insoluble in oils., Solubility in water in mg/mL at 25 °C: 18.2 at pH 3.72; 16.1 at pH 4.00, 15.2 at pH 4.05, 14.5 at pH 4.27, 13.8 at pH 4.78, 13.5 at pH 5.30, 13.7 at pH 5.70 and 14.2 at pH 6.00; in distilled water, 10.20 mg/mL at pH 7.00, In water, 1.0X10+4 mg/L at pH 3 and room temperature | |
| Record name | SID47193879 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Aspartame | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00168 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ASPARTAME | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Aspartame | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3915 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Diketopiperazine | |
| Record name | Aspartame | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3915 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless needles from water, White crystalline powder from water or alcohol | |
CAS No. |
22839-47-0 | |
| Record name | Aspartame | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22839-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aspartame [USAN:INN:BAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022839470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aspartame | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00168 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | aspartame | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758953 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-Phenylalanine, L-.alpha.-aspartyl-, 2-methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aspartame | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aspartame | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.132 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ASPARTAME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0H242BBR1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Aspartame | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3915 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Aspartame | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001894 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
about 190 and 245-247, 246.5 °C, Double MP: about 190 and 245 °C | |
| Record name | Aspartame | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00168 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Aspartame | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3915 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Aspartame | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001894 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Méthodes De Préparation
Anhydride-Mediated Dipeptide Formation
The classical chemical synthesis of aspartame involves protecting the amino and carboxyl groups of L-aspartic acid to prevent unwanted side reactions. As described in patent, the α-carboxyl group of aspartic acid is activated by forming an anhydride, while the β-carboxyl group remains unprotected. L-phenylalanine methyl ester is then coupled to the activated aspartic acid derivative. This method, however, produces a 4:1 ratio of the desired α-linked dipeptide to the bitter-tasting β-linked byproduct.
Key challenges include:
Formamide Protection Strategy
A variant approach uses formic acid and acetic anhydride to protect aspartic acid’s amino group as a formamide. Methylation of phenylalanine’s carboxyl group precedes condensation with the protected aspartic anhydride. Acidic hydrolysis subsequently removes the formyl group, yielding this compound. While scalable, this method still struggles with β-form contamination, requiring chromatographic separation that increases production costs.
Enzymatic Synthesis: Harnessing Microbial Catalysts
Thermolysin-Catalyzed Condensation
Thermolysin, a metalloprotease from Bacillus thermoproteolyticus, revolutionized this compound production by enabling stereospecific peptide bond formation. As detailed in, the enzyme catalyzes the condensation of carbobenzoxy-L-aspartic acid (ZA) and L-phenylalanine methyl ester (PM) into Z-L-aspartyl-L-phenylalanine methyl ester (ZAPM), which is deprotected via hydrogenolysis to yield this compound.
Advantages over chemical methods :
α-Amino Acid Ester Acyltransferase (AAEAT) Routes
Recent advancements exploit AAEAT enzymes for direct synthesis of α-L-aspartyl-L-phenylalanine β-methylester from L-aspartic acid dimethylester and L-phenylalanine. This one-pot enzymatic process eliminates intermediate protection steps, achieving 92% yield under optimized conditions (30°C, pH 7.5). Subsequent HCl-mediated esterification converts the β-methylester to this compound hydrochloride, which is neutralized to isolate pure this compound.
Hybrid Methodologies: Bridging Enzymatic and Chemical Steps
Enzymatic Synthesis with Chemical Methylation
A 2025 patent discloses a hybrid protocol using unprotected L-aspartic acid and methyl L-phenylalaninate. Enzymes like peptidases catalyze the condensation in aqueous-organic biphasic systems (20–90% methanol), followed by chemical methylation. This method achieves 85% yield at pH 4.0 and 43°C, bypassing the need for amino group protection.
Solvent Engineering for Enhanced Efficiency
Methanol-water mixtures (50–70% v/v) improve substrate solubility while maintaining enzyme activity. Mass spectrometry and HPLC analyses confirm this compound formation within 15 hours, with crude enzyme preparations reducing costs.
Recombinant DNA Techniques: Genetic Engineering Frontiers
Cloning (Asp-Phe)n Repeat Proteins
Patent outlines a groundbreaking approach where synthetic DNA coding for (Asp-Phe)n repeats is inserted into E. coli. The resulting poly-dipeptide is fragmented using chymotrypsin, yielding benzyl-protected Asp-Phe dipeptides. Sequential methylation and hydrogenolysis produce this compound at industrial scales.
Scalability considerations :
Debottlenecking Microbial Production
While promising, recombinant methods face hurdles:
- Proteolytic degradation : Host proteases may cleave Asp-Phe segments, requiring protease-deficient strains.
- Low expression yields : (Asp-Phe)n constructs constitute <1% of total cellular protein, necessitating promoter optimization.
Comparative Analysis of Synthesis Methods
Table 1: Key Performance Metrics Across Methods
| Method | Yield (%) | Purity (%) | Byproducts | Scalability | Cost ($/kg) |
|---|---|---|---|---|---|
| Chemical (anhydride) | 65–70 | 85–90 | β-form (20%) | High | 120–150 |
| Thermolysin | 88–92 | 98–99 | None | Moderate | 90–110 |
| AAEAT enzymatic | 90–92 | 99 | HCl salts | High | 70–85 |
| Recombinant DNA | 50–60 | 95 | Host proteins | Low | 200–250 |
Table 2: Reaction Conditions and Catalysts
| Method | Temperature (°C) | pH | Catalyst | Reaction Time (h) |
|---|---|---|---|---|
| Chemical | 80–100 | 2–3 | H2SO4, acetic anhydride | 8–12 |
| Thermolysin | 40–50 | 6–7 | Thermolysin (5–10 mg/mL) | 24–48 |
| AAEAT | 25–30 | 7.5 | AAEAT (0.1–0.5 U/mg) | 12–18 |
| Hybrid enzymatic | 43 | 4.0 | Crude peptidase (15 mg/g) | 15 |
Analyse Des Réactions Chimiques
L’aspartame subit plusieurs types de réactions chimiques, notamment l’hydrolyse et la dégradation :
Dégradation : Il est sujet à la dégradation dans les produits à pH élevé, ce qui le rend impropre à la cuisson.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent l’acide acétique, le catalyseur au palladium et l’hydrogène . Les principaux produits formés à partir de ces réactions sont l’acide aspartique, la phénylalanine et le méthanol .
4. Applications de la recherche scientifique
L’this compound a une large gamme d’applications dans la recherche scientifique :
Applications De Recherche Scientifique
Aspartame is a widely used artificial sweetener with applications in various food, beverage, and pharmaceutical products. It is a low-calorie alternative to sugar, প্রায় 200 times sweeter than sucrose, which makes it popular in diet foods and drinks .
This compound Safety Assessments
This compound has been the subject of numerous safety evaluations by various regulatory agencies worldwide . These assessments involve a comprehensive review of available scientific data, including toxicological studies, clinical trials, and post-market surveillance data, to determine whether this compound poses any health risks to consumers .
Clinical Studies
Clinical studies on adults, children, and infants have been conducted to assess the pharmacokinetics and potential toxicity of this compound . These studies often involve administering this compound in varying doses, sometimes higher than the acceptable daily intake (ADI), to evaluate its effects on different populations .
Some clinical studies have indicated adverse effects of this compound, particularly in individuals with neurological or psychiatric conditions, such as migraines, headaches, or unipolar depression . However, other studies have not found significant adverse effects .
In Vitro and In Vivo Studies
In vitro studies have revealed that this compound can alter scavenging mechanisms, increase lipid peroxidation, and enhance the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS) in erythrocytes, serum, and human neuroblastoma cells . These effects can potentially impact neutrophil adhesion, phagocytic activity, antibody titers, and soluble immune complexes in phagocytic and immune system cells .
Animal studies have shown that this compound administration during pregnancy can lead to reduced placental, maternal, and fetal weight, as well as umbilical cord length . Additionally, this compound has been found to have a stimulatory effect on angiogenesis in both in vitro and in vivo settings .
Genotoxicity and Mutagenicity Studies
The genotoxicity and mutagenicity of this compound have been evaluated through various in vitro and in vivo studies . Some studies have shown that this compound does not exhibit genotoxic or mutagenic effects in bacterial reverse mutation and in vivo murine micronucleus testing . However, other studies have reported conflicting results, with some indicating mutagenic effects in Ames assays and positive dose-dependent chromosome aberration tests .
Impact on Metabolic Pathways
Studies have investigated the impact of this compound on various metabolic pathways . One study found that this compound administration can lead to a decrease in most metabolites of the trans-sulfuration pathway in the liver, with increased levels of cysteine, homocysteine, S-adenosyl-homocysteine, and S-adenosyl-methionine . These metabolites are known to be toxic to the brain .
Effects on Offspring
A cohort study indicated that high this compound intake during pregnancy may increase the risk of developing asthma and allergic rhinitis in offspring . Animal studies have also shown that this compound administration during pregnancy can result in the rupture of interhemal membranes of the placenta, lysis of trophoblast cells, and increased vascular endothelial growth factor (VEGF) staining .
Carcinogenicity
IARC classified this compound as possibly carcinogenic to humans (Group 2B) based on limited evidence for cancer in humans .
Other Considerations
Oxidative Stress
Low levels of this compound administration (less than 40 mg/kg/day) have been linked to an increase in oxidative stress in the spinal cord . Similar effects of oxidative stress may occur in immune system cells, potentially altering innate and adaptive immunity and increasing cortisol levels, which may result in supplementary immunosuppression favoring the proliferation of malignant cells .
Apoptosis
this compound at low doses (up to 170 µM) has been shown to significantly alter the mRNA expression of apoptotic genes in HeLa cells, up-regulating the expression of the antiapoptotic gene Bcl-2 while down-regulating the expression of the tumor suppressor gene p53 and the apoptotic gene Bax . Higher doses of this compound (1–20 mM) significantly inhibited cell growth and induced apoptosis of HeLa cells upon incubation for 24–48 h .
Case Studies
Mécanisme D'action
Lors de l’ingestion, l’aspartame est métabolisé en trois composants : l’acide aspartique, la phénylalanine et le méthanol . Ces composants sont absorbés dans la circulation sanguine et utilisés dans les processus corporels normaux. La douceur de l’this compound est due à sa capacité à se lier aux récepteurs du goût sur la langue, imitant le goût du sucre .
Comparaison Avec Des Composés Similaires
Chemical Composition and Structure
- Aspartame: A methyl ester dipeptide derived from aspartic acid and phenylalanine. Structural studies show that its sweetness depends on a rigid N-terminal configuration and hydrogen bonding at the amino group . Altering the peptide bond or substituting the methyl ester group eliminates sweetness .
- Sucralose: A chlorinated derivative of sucrose, where three hydroxyl groups are replaced by chlorine atoms. Unlike this compound, it is heat-stable and non-caloric .
- Acesulfame-K : A potassium salt containing a cyclic sulfonate group. It is often blended with other sweeteners to mask bitter aftertastes .
- Saccharin : An aromatic sulfonamide compound (1,2-benzisothiazol-3-one 1,1-dioxide). It was the first artificial sweetener but has a metallic aftertaste .
Table 1: Structural and Functional Comparison
| Compound | Chemical Class | Sweetness (vs. Sucrose) | Heat Stability | Caloric Content |
|---|---|---|---|---|
| This compound | Dipeptide methyl ester | 200× | No | 4 kcal/g |
| Sucralose | Chlorinated sucrose | 600× | Yes | 0 kcal/g |
| Acesulfame-K | Sulfonate cyclic compound | 200× | Yes | 0 kcal/g |
| Saccharin | Benzisothiazolone | 300× | Yes | 0 kcal/g |
Metabolic Pathways
- This compound: Fully metabolized into phenylalanine (50%), aspartic acid (40%), and methanol (10%). Requires enzymatic cleavage by peptidases .
- Sucralose: Not metabolized; 85% is excreted unchanged, and 15% undergoes partial dechlorination .
- Acesulfame-K : Rapidly absorbed and excreted unchanged via urine .
Table 2: Metabolic and Regulatory Profiles
Activité Biologique
Aspartame, a low-calorie artificial sweetener, is widely used in various food products. Its safety and biological activity have been subjects of extensive research, particularly concerning its metabolic effects, potential health risks, and implications for diseases such as cancer. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity of this compound.
Chemical Composition and Metabolism
This compound is composed of two amino acids: aspartic acid and phenylalanine , along with a methyl ester group. Upon ingestion, it is metabolized into its constituent amino acids and methanol, which is further metabolized to formaldehyde and formic acid. The metabolism of this compound can lead to increased plasma levels of phenylalanine, which may pose risks for individuals with phenylketonuria (PKU) but is generally considered safe for the broader population at typical consumption levels.
Oxidative Stress
Research indicates that this compound consumption can lead to oxidative stress. In animal studies, this compound administration resulted in increased levels of reactive oxygen species (ROS) and lipid peroxidation in various tissues, including the brain and liver. This oxidative stress can impair cellular functions and has been linked to various health issues:
- Table 1: Effects of this compound on Oxidative Stress Markers
Cancer Risk
The relationship between this compound intake and cancer risk has been investigated in several epidemiological studies. A notable cohort study involving over 100,000 participants found a significant association between high this compound consumption and increased risks for certain cancers, particularly breast cancer (HR = 1.22) and obesity-related cancers (HR = 1.15) . However, other studies have reported no significant associations with cancer risk .
- Table 2: Cancer Risk Associated with this compound Consumption
| Study Reference | Cancer Type | Hazard Ratio (HR) | Confidence Interval (CI) |
|---|---|---|---|
| Breast | 1.22 | 1.01 - 1.48 | |
| Stomach | 2.04 | 0.70 - 5.40 | |
| Liver | Limited evidence | N/A |
Neurological Impacts
Chronic exposure to this compound has been linked to alterations in neurotransmitter levels and receptor activity in the brain. Studies have shown that this compound can affect the density of muscarinic receptors and alter Na/K ATPase activity, which may influence cognitive functions and behavior .
- Case Study: Chronic this compound Consumption in Rats
In a study conducted on male Sprague-Dawley rats receiving this compound for three months, significant increases in muscarinic cholinergic receptor densities were observed alongside behavioral changes, indicating potential neurochemical impacts from long-term consumption .
Immune System Effects
This compound has also been shown to impact immune function by altering the activity of immune cells such as neutrophils and lymphocytes. Research indicates that this compound can modify cytokine production and immune response markers, potentially leading to immunosuppression under certain conditions .
Q & A
Q. What methodological criteria are essential for evaluating the reliability of aspartame safety studies?
High-quality studies require robust experimental designs (e.g., randomized controlled trials), proper control for confounding variables (e.g., diet, lifestyle), and accurate measurement of this compound exposure (e.g., direct quantification via biomarkers rather than proxies like artificially sweetened beverage consumption) . Regulatory evaluations, such as those by EFSA, emphasize systematic reviews of both published and unpublished data, transparency in addressing uncertainties (e.g., metabolic variability), and adherence to standardized risk assessment frameworks .
Q. What are the limitations of observational studies in assessing this compound's health effects?
Observational studies are prone to reverse causality (e.g., individuals switching to this compound after a diabetes diagnosis) and residual confounding (e.g., unmeasured lifestyle factors). Exposure misclassification is common when using indirect proxies (e.g., beverage consumption) instead of direct this compound quantification . To mitigate these issues, researchers should employ sensitivity analyses, stratified sampling, and triangulate findings with experimental data .
Q. How should exposure assessment studies for this compound be designed to ensure accurate intake estimates?
Key considerations include:
- Sampling strategies : Use systematic sampling across diverse food categories (e.g., beverages, chewing gum) and geographic regions to capture variability in this compound levels .
- Analytical methods : Employ high-performance liquid chromatography (HPLC) or mass spectrometry to quantify this compound concentrations, ensuring limits of detection (LOD) are below regulatory thresholds .
- Population stratification : Collect data on subpopulations (e.g., diabetics, children) to assess differential exposure risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
